molecular formula C5H7NO4 B2967929 Methyl 2-nitrocyclopropane-1-carboxylate CAS No. 1114822-76-2

Methyl 2-nitrocyclopropane-1-carboxylate

Cat. No.: B2967929
CAS No.: 1114822-76-2
M. Wt: 145.114
InChI Key: IUWIUHGJPLTNRP-UHFFFAOYSA-N
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Description

“Methyl 2-nitrocyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 22882-45-7 . It has a molecular weight of 145.11 and its IUPAC name is methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate . It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3/t3-,4-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 145.11 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Enolonium Species Formation : Methyl 2-nitrocyclopropane-1-carboxylate can be accessed as a single diastereoisomer from unsaturated carbonyl compounds. It serves as a source for nitro-methylene components and can be converted into cyclopropyl-amino acids, often found in biologically active compounds (Ghosh, Lipisa, Fridman, & Szpilman, 2023).

  • Nucleophilic Ring Opening : The compound undergoes nucleophilic ring opening by phenol derivatives, with a variety of substituents on both the aromatic alcohol and cyclopropane, yielding products in good yields and complete preservation of enantiomeric excess (Lifchits, Alberico, Zakharian, & Charette, 2008).

Catalysis and Synthesis

  • Lewis Acid-Catalyzed Ring-Opening : The compound is involved in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This process is significant in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

  • Asymmetric Synthesis : It is used in the catalytic asymmetric synthesis of nitrocyclopropane carboxylates, achieving high diastereoselectivity and enantiomeric excess. This is crucial in creating diverse organic compounds (Moreau, Alberico, Lindsay, & Charette, 2012).

Advanced Applications

  • Green Synthesis of Inhibitors : It is used in green synthesis methodologies for precursors of cyclopropene-type inhibitors, crucial for maturation of fruits and vegetables. The synthesis involves domino reactions and is characterized by environmental friendliness (Fryźlewicz et al., 2021).

  • Gas-Phase Acidity Study : Studies on the gas-phase acidity of nitrocyclopropane reveal insights into its chemical behavior and reactivity, contributing to a deeper understanding of its properties (Bartmess, Wilson, Sorensen, & Bloor, 1992).

  • Structural Analysis : The structure and conformation studies of related cyclopropane carboxylic acids provide essential information about the molecular interactions and stability of these compounds (Korp, Bernal, & Fuchs, 1983).

  • Enzymatic Inhibition Studies : Its derivatives serve as inhibitors for specific enzymes, aiding in understanding enzymatic reactions and potential pharmaceutical applications (Zhao & Liu, 2002).

  • Boronate Urea Activation : This compound is involved in boronate urea-catalyzed reactions, leading to the formation of useful nitro ester building blocks. These building blocks have applications in bioactive target synthesis (So, Auvil, Garza, & Mattson, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

methyl 2-nitrocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWIUHGJPLTNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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